molecular formula C37H58IN B15170963 N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine CAS No. 918946-87-9

N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine

Cat. No.: B15170963
CAS No.: 918946-87-9
M. Wt: 643.8 g/mol
InChI Key: PLCJAAXRQMRNNF-UHFFFAOYSA-N
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Description

N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine (CAS: 918946-87-9) is a fluorene-based amine derivative characterized by its bulky tetrahexyl substituents and an iodine atom at the 7-position. Its molecular formula is C₃₇H₅₈IN, with a molecular weight of 643.767 g/mol . The molecule features 21 rotatable bonds, contributing to conformational flexibility, and a complexity score of 595, reflecting its intricate substitution pattern .

Properties

CAS No.

918946-87-9

Molecular Formula

C37H58IN

Molecular Weight

643.8 g/mol

IUPAC Name

N,N,9,9-tetrahexyl-7-iodofluoren-2-amine

InChI

InChI=1S/C37H58IN/c1-5-9-13-17-25-37(26-18-14-10-6-2)35-29-31(38)21-23-33(35)34-24-22-32(30-36(34)37)39(27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3

InChI Key

PLCJAAXRQMRNNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)N(CCCCCC)CCCCCC)C3=C1C=C(C=C3)I)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Fluoren-2-amine Core: This step involves the preparation of the fluoren-2-amine core through a series of reactions such as Friedel-Crafts acylation, reduction, and amination.

    Introduction of Tetrahexyl Groups: The tetrahexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base.

    Iodination: The final step involves the iodination of the fluoren-2-amine core at the 7th position using iodine or iodine monochloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing these parameters to maximize yield.

    Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Reduced amine forms.

    Substitution Products: Various substituted fluoren-2-amine derivatives.

Scientific Research Applications

N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Fluorene Derivatives

Fluorene derivatives with halogen substituents are widely studied for their electronic and steric effects. Below is a comparison of the target compound with brominated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 7) XlogP Polar Surface Area (Ų) Key Applications/Properties
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine C₃₇H₅₈IN 643.767 Iodo 15.3 3.2 High hydrophobicity; bulky substituents
7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine C₁₉H₂₁BrN 358.080 Bromo N/A N/A Intermediate in organic synthesis; lower molecular weight
7-Bromo-N-(diphenylmethylene)-9,9-dioctylfluoren-2-amine C₄₂H₅₀BrN 648.77 Bromo N/A N/A Synthetic precursor for OLED materials

Key Observations :

  • Brominated derivatives (e.g., ) are more commonly used as intermediates due to easier synthetic handling and lower cost.
Alkyl-Substituted Fluorene Amines

Alkyl chains influence solubility and aggregation behavior. A comparison with ethyl-, propyl-, and methyl-substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Substituents (Positions 9,9) XlogP Key Applications
This compound C₃₇H₅₈IN 643.767 Hexyl (×4) 15.3 Organic semiconductors
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine C₃₃H₃₀N₂ 466.610 Ethyl (×2) N/A Nonlinear optics
9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine C₂₂H₂₁N 299.417 Methyl (×2) N/A Fluorescent markers

Key Observations :

  • Tetrahexyl substitution in the target compound drastically increases hydrophobicity (XlogP = 15.3 vs. ~5–8 for smaller alkyl chains) , making it suitable for nonpolar solvent-based applications.
  • Smaller alkyl groups (e.g., methyl, ethyl) reduce steric hindrance, enabling faster reaction kinetics in synthetic pathways .
Aryl-Substituted Fluorene Amines

Aryl groups enhance π-conjugation, critical for optoelectronic applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Aryl Substituents Key Properties
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine C₃₂H₂₇N 425.56 Biphenyl High thermal stability; OLED host materials
This compound C₃₇H₅₈IN 643.767 None (alkyl-dominated) Limited π-conjugation due to bulky hexyl groups
N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine C₃₀H₃₄N₄S 482.68 Benzothiadiazole Red-shifted absorption; charge-transfer applications

Key Observations :

  • Aryl-substituted derivatives (e.g., ) exhibit superior optoelectronic properties due to extended π-systems, whereas the target compound’s alkyl-dominated structure prioritizes solubility and processability.

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